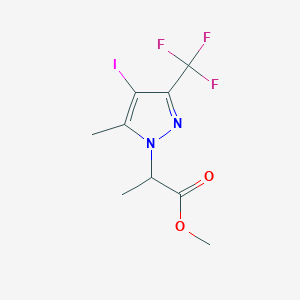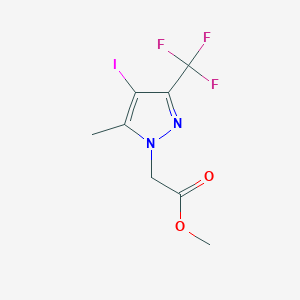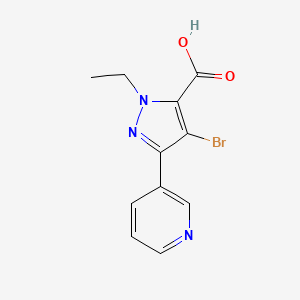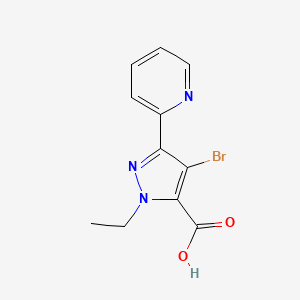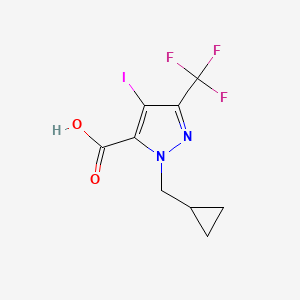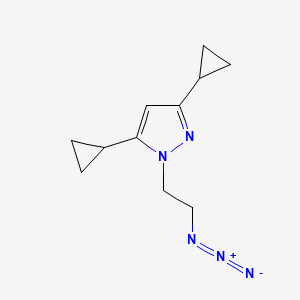
1-(2-azidoethyl)-3,5-dicyclopropyl-1H-pyrazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(2-azidoethyl)-3,5-dicyclopropyl-1H-pyrazole involves the alkylation of azoles with azidoethyl transfer reagents . These reagents are customizable and provide a safe and direct pathway to desired compounds. The reaction protocol has been established for various azoles, including imidazole, pyrazole, 1,2,3-triazole, 1,2,4-triazole, and tetrazole . The resulting product is this compound.Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed efficient synthetic protocols for generating a wide array of pyrazole derivatives, including those with potential anticancer, antimicrobial, and antidiabetic properties. For example, a study by Zaki et al. (2016) highlighted the regioselectivity of 1,3-dipolar cycloadditions in creating isoxazoline, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines with notable antimicrobial activity (Zaki, Sayed, & Elroby, 2016). Additionally, Pearce et al. (2020) described a multicomponent oxidative coupling method to synthesize multisubstituted pyrazoles, avoiding hazardous reagents and highlighting a novel N-N bond formation strategy (Pearce, Harkins, Reiner, Wotal, Dunscomb, & Tonks, 2020).
Biological Activities
Pyrazole derivatives have been evaluated for their potential in treating various diseases. Ibraheem et al. (2020) synthesized a series of benzimidazole-pyrazoline hybrid molecules, demonstrating significant anti-diabetic activity through α-glucosidase inhibition (Ibraheem, Ahmad, Ashfaq, Aslam, Khan, & Sultan, 2020). Furthermore, Rizk et al. (2017) synthesized novel pyrazole derivatives as antineoplastic agents, indicating their potential use in cancer therapy (Rizk, El‐sayed, & Mounier, 2017).
Antimicrobial and Antioxidant Properties
Compounds derived from pyrazoles have shown promising antimicrobial and antioxidant properties. Bekhit et al. (2005) reported the synthesis of 1H-pyrazole derivatives with significant anti-inflammatory and antimicrobial activities, offering a good safety margin without ulcerogenic effects (Bekhit, Ashour, & Guemei, 2005). Karrouchi et al. (2019) synthesized 3,5-dimethyl-1H-pyrazole derivatives, exhibiting potent radical scavenging capacity and antioxidant activity, underscoring the potential of pyrazole compounds in combating oxidative stress (Karrouchi, Fettach, Radi, Yousfi, Taoufik, Mabkhot, Alterary, Faouzi, & Ansar, 2019).
Eigenschaften
IUPAC Name |
1-(2-azidoethyl)-3,5-dicyclopropylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c12-15-13-5-6-16-11(9-3-4-9)7-10(14-16)8-1-2-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUZVIPKIPNXOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCN=[N+]=[N-])C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




